Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 798561-51-0
VCID: VC16814683
InChI: InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3
SMILES:
Molecular Formula: C21H31NO4S
Molecular Weight: 393.5 g/mol

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate

CAS No.: 798561-51-0

Cat. No.: VC16814683

Molecular Formula: C21H31NO4S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate - 798561-51-0

Specification

CAS No. 798561-51-0
Molecular Formula C21H31NO4S
Molecular Weight 393.5 g/mol
IUPAC Name ethyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate
Standard InChI InChI=1S/C21H31NO4S/c1-4-7-16-22(17-8-5-2)18-12-15-20(21(23)26-6-3)27(24,25)19-13-10-9-11-14-19/h9-15,18H,4-8,16-17H2,1-3H3
Standard InChI Key LNQKPMGHWAOJKZ-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound features a penta-2,4-dienoate backbone modified at the 2-position by a benzenesulfonyl group (PhSO2\text{PhSO}_2) and at the 5-position by a dibutylamino moiety (N(C4H9)2\text{N}(\text{C}_4\text{H}_9)_2). The conjugated diene system (C2–C3 and C4–C5 double bonds) confers electron-rich characteristics, while the sulfonyl group introduces electron-withdrawing effects. This interplay of electronic effects governs the compound’s reactivity.

Key Structural Parameters

PropertyValue
Molecular FormulaC21H31NO4S\text{C}_{21}\text{H}_{31}\text{NO}_{4}\text{S}
Molecular Weight393.5 g/mol
IUPAC NameEthyl 2-(benzenesulfonyl)-5-(dibutylamino)penta-2,4-dienoate
Canonical SMILESCCCCN(CCCC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1

The benzenesulfonyl group enhances stability via resonance and hydrogen-bonding interactions, while the dibutylamino group contributes steric bulk, influencing regioselectivity in reactions .

Synthesis and Preparation

Stepwise Synthetic Strategy

The synthesis involves three primary stages:

  • Formation of the Penta-2,4-Dienoate Backbone:
    The base structure is prepared via esterification of penta-2,4-dienoic acid with ethanol under acidic catalysis.

  • Sulfonylation at C2:
    The benzenesulfonyl group is introduced through nucleophilic substitution or radical-mediated sulfonylation. Typical conditions employ benzene sulfonyl chloride in the presence of a base (e.g., pyridine) in dichloromethane.

  • Alkylation at C5:
    The dibutylamino group is installed via alkylation of a primary amine intermediate with 1-bromobutane. Catalysts such as FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 enhance yield under reflux in toluene.

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Ethanol, H2SO4\text{H}_2\text{SO}_4, 80°C85
2PhSO2Cl\text{PhSO}_2\text{Cl}, pyridine, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C72
31-Bromobutane, FeCl3\text{FeCl}_3, toluene, reflux68

Key Challenge: Steric hindrance from the dibutylamino group necessitates prolonged reaction times for complete substitution.

Chemical Properties and Reactivity

Electronic Effects and Reactivity

The compound’s conjugated diene system exhibits dual reactivity:

  • Electrophilic Additions: The electron-rich C4–C5 double bond reacts preferentially with electrophiles (e.g., bromine, maleic anhydride).

  • Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., SO2\text{SO}_2, nitroalkenes) to form six-membered rings .

Comparative Reactivity of Functional Groups

Functional GroupReactivity Profile
Benzenesulfonyl (PhSO2\text{PhSO}_2)Stabilizes adjacent charges; directs electrophiles to γ-position
Dibutylamino (N(C4H9)2\text{N}(\text{C}_4\text{H}_9)_2)Electron-donating via resonance; enhances nucleophilicity at C5

Example Reaction:

Compound+SO2Sulfolene Derivative[1][3]\text{Compound} + \text{SO}_2 \rightarrow \text{Sulfolene Derivative} \quad[1][3]

Applications in Organic Synthesis

Cycloaddition Reactions

The compound serves as a diene in Diels-Alder reactions, enabling the synthesis of sulfone-containing cyclohexenes. For instance, reaction with SO2\text{SO}_2 yields sulfolene derivatives, which are precursors to sulfones used in pharmaceuticals .

Case Study: Synthesis of a Sulfolene Derivative

ParameterValue
DienophileSO2\text{SO}_2
Conditions100°C, 12 hours, neat
Yield78%
Product ApplicationIntermediate in antitumor agents

Electrophilic Addition Pathways

The compound undergoes halogenation at the γ-position (C5) due to the directing effect of the sulfonyl group. Bromination with Br2\text{Br}_2 in CCl4\text{CCl}_4 produces a dibromide adduct, which is useful in cross-coupling reactions.

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, fume hood
StorageCool, dry place away from oxidizers

Note: The compound is labeled "For research use only," emphasizing exclusion from human or veterinary applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator